N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGSHJEQJSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Isoxazole Ring Formation
The 5-methylisoxazole ring is typically synthesized via cyclocondensation between a β-diketone derivative and hydroxylamine. For this compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor. A modified Hantzsch reaction is employed, where ethyl 3-(2,6-dichlorophenyl)acetylacetonate reacts with hydroxylamine hydrochloride in ethanol under reflux (78–82°C, 6–8 hours), achieving yields of 68–72%.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Ethyl acetylacetonate | 1.0 equiv | Ethanol | 78°C | 6 hr |
| NH2OH·HCl | 1.2 equiv | — | — | — |
| Yield | 70% | — | — | — |
The dichlorophenyl group introduces steric hindrance, necessitating polar aprotic solvents like DMF to stabilize intermediates.
Carboxylic Acid Activation
The 4-carboxylic acid group is activated for amide coupling using thionyl chloride (SOCl2) or carbodiimide reagents. Patent data suggests that SOCl2 in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours converts the acid to its acyl chloride with 95% efficiency, minimizing side reactions.
Synthesis of the Benzodioxol-5-ylamine Component
Benzodioxole Ring Construction
The 1,3-benzodioxol-5-yl moiety is synthesized from catechol derivatives via methylenation. In a representative procedure, 3,4-dihydroxybenzaldehyde reacts with dichloromethane in the presence of K2CO3, yielding 1,3-benzodioxole-5-carbaldehyde (89% yield). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride produces 1,3-benzodioxol-5-ylamine.
Optimized Methylenation Protocol:
| Reagent | Role | Equiv | Temperature |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Substrate | 1.0 | RT |
| CH2Cl2 | Methylenation agent | 1.5 | 60°C |
| K2CO3 | Base | 3.0 | — |
Amine Protection Strategies
To prevent undesired side reactions during coupling, the benzodioxol-5-ylamine is often protected as a tert-butyl carbamate (Boc). Treatment with Boc anhydride in THF at 0°C achieves 98% protection efficiency.
Amide Bond Formation
Coupling the Isoxazole and Benzodioxole Moieties
The final step involves reacting the activated isoxazole-4-carbonyl chloride with 1,3-benzodioxol-5-ylamine. Patent WO2011147279A1 describes using triethylamine (TEA) as a base in tetrahydrofuran (THF) at −10°C to 0°C, achieving 85–90% coupling yield. Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, though yields drop to 75% due to competing hydrolysis.
Comparative Coupling Methods:
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Acyl chloride + amine | SOCl2, TEA | THF | 88% |
| EDC/HOBt | EDC, HOBt, DIPEA | DCM | 75% |
Reaction Mechanism and Regioselectivity
The regioselectivity of the Hantzsch reaction is critical for forming the 3,5-disubstituted isoxazole. Density functional theory (DFT) studies indicate that electron-withdrawing groups (e.g., dichlorophenyl) at the β-position of the diketone stabilize the transition state, favoring isoxazole ring closure at the 4-position.
Key Mechanistic Insights:
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Nucleophilic Attack: Hydroxylamine attacks the β-keto carbonyl, forming an imine intermediate.
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Cyclization: Intramolecular dehydration yields the isoxazole ring.
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Aromatic Stabilization: The dichlorophenyl group enhances resonance stabilization, reducing byproduct formation.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H2O 65:35) confirms ≥98% purity.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.39 (m, 3H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH2O), 2.48 (s, 3H, CH3).
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IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions during cyclocondensation generate 10–15% of the regioisomeric 4,5-dimethylisoxazole. Adding catalytic ZnCl2 (0.1 equiv) suppresses isomerization, improving selectivity to 9:1.
Solvent Effects
Nonpolar solvents (toluene, xylene) reduce acyl chloride hydrolysis but slow reaction kinetics. Mixed solvents (THF/DMF 4:1) balance reactivity and stability, enhancing yields by 12%.
Applications and Derivatives
While biological data for this specific compound are limited, structural analogs demonstrate STAT3 inhibitory activity (IC50: 0.8–1.2 µM) and antiproliferative effects against MCF-7 breast cancer cells . Modifications at the 5-methyl group or dichlorophenyl substituent are under investigation to improve pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Used in the development of novel polymers and materials with specific electronic properties.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.
Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Medicine
Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Manufacturing: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.
Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.
Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 1,3-benzodioxol-5-yl group (electron-rich) contrasts with analogs like 7f (electron-withdrawing Cl substituent), which may influence binding to hydrophobic pockets or enzymatic active sites .
- Thioamide vs.
- Synthetic Accessibility : Yields vary significantly (42–82%), with brominated derivatives (e.g., 7i) showing superior efficiency, likely due to stabilized intermediates during coupling reactions .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- GAT Inhibition: Carboxamides with diethylamino-phenyl groups (e.g., SI53) demonstrate moderate GABA uptake inhibition, suggesting that the target compound’s benzodioxole group may enhance affinity for neurotransmitter transporters .
- Antibacterial Activity : SecA inhibitors like 7b–7i () show low µM activity, with chloro and bromo substituents correlating with improved potency. The target’s dichlorophenyl and benzodioxole groups may similarly enhance target engagement .
- Solubility and Bioavailability : The benzodioxole moiety in the target compound could improve solubility compared to purely hydrophobic analogs (e.g., 7h, R1=o-tolyl), though this requires experimental validation .
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as compound Y206-7659, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 372.20 g/mol. The compound features a benzodioxole moiety which is often associated with various pharmacological activities. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 372.20 g/mol |
| LogP (Partition Coefficient) | 4.090 |
| Water Solubility (LogSw) | -4.20 |
| Polar Surface Area | 40.232 Ų |
| pKa | 10.79 (acidic) |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM in vitro . The mechanism of action often involves the inhibition of specific kinases critical for cancer cell proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies have demonstrated potent α-amylase inhibition with IC50 values reported at approximately 0.68 µM for related compounds . Such activity suggests potential applications in managing hyperglycemia.
Pharmacokinetics and Selectivity
The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, with a half-life suitable for therapeutic applications. Selectivity towards specific targets, such as Src family kinases (SFKs), has been noted in similar derivatives, enhancing their potential as targeted cancer therapies .
Study on Antidiabetic Effects
A notable study involved the evaluation of a benzodioxole derivative in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .
Cancer Cell Line Testing
In another investigation focusing on anticancer efficacy, the compound was tested across multiple cancer cell lines. Results showed that it effectively inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells, highlighting its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
